molecular formula C14H17NO3 B12876193 1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate

1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate

Cat. No.: B12876193
M. Wt: 247.29 g/mol
InChI Key: AZUKEHQOJHHIDC-UHFFFAOYSA-N
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Description

1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate is a novel oxazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound can be represented as C13H15N1O3C_{13}H_{15}N_{1}O_{3}. The compound features a cyclohexadiene moiety linked to an oxazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that oxazole derivatives exhibit significant anticancer properties. A study evaluating various oxazole compounds found that modifications in the oxazole ring can enhance cytotoxicity against cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) . The mechanism often involves the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription.

CompoundCell LineIC50 (µM)
1HCT-11610
2HeLa8
3MCF712

Table 1: Cytotoxicity of selected oxazole derivatives against cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has also been documented. A comprehensive review highlighted the effectiveness of various substituted oxazoles against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to assess their efficacy.

CompoundMIC (µg/ml)Bacterial Strain
113.2S. aureus
121.6E. coli
130.8C. albicans

Table 2: Antimicrobial activity of selected oxazole derivatives.

Anti-inflammatory and Antioxidant Effects

Oxazole derivatives have been recognized for their anti-inflammatory and antioxidant properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . The antioxidant activity is attributed to the ability to scavenge free radicals, which contributes to their therapeutic potential in oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of oxazole derivatives is crucial for drug development. Modifications at different positions of the oxazole ring can significantly influence biological activity. For instance, substituents on the nitrogen atom or alterations in the carboxylate group have been shown to enhance potency against specific targets .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized a series of oxazole derivatives, including our compound of interest, and evaluated their biological activities through various assays. The results indicated that specific structural modifications led to enhanced anticancer activity while maintaining low toxicity profiles in normal cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies provide insights into how structural changes can optimize binding interactions and improve therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Studies have indicated that compounds with oxazole rings exhibit significant anticancer properties. For instance, research has shown that oxazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific investigations into similar compounds suggest that they may target key signaling pathways involved in tumor growth and metastasis.
  • Antimicrobial Properties
    • The compound's structure suggests potential antimicrobial activity. Research into related oxazole derivatives has demonstrated efficacy against a range of pathogens, including bacteria and fungi. This property could be leveraged for developing new antimicrobial agents to combat resistant strains.
  • Neuroprotective Effects
    • Preliminary studies have suggested neuroprotective effects of oxazole-containing compounds in models of neurodegenerative diseases. These effects may be attributed to their ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Agricultural Applications

  • Pesticide Development
    • The unique chemical structure of 1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate positions it as a candidate for novel pesticide formulations. Research on similar compounds has indicated potential effectiveness against agricultural pests while minimizing toxicity to non-target organisms.
  • Plant Growth Regulators
    • Compounds with oxazole structures have been explored for their ability to enhance plant growth and yield. They may act as growth regulators that influence hormone levels within plants, promoting healthier development under various environmental conditions.

Material Science Applications

  • Polymer Chemistry
    • The compound's reactivity allows it to be utilized in polymer synthesis, potentially leading to the development of new materials with desirable mechanical and thermal properties. Research into related compounds has shown promise in creating polymers that are both durable and lightweight.
  • Coatings and Adhesives
    • Given its chemical stability, this compound could be incorporated into coatings or adhesives that require enhanced resistance to environmental degradation.

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ActivityResearch Study 1The compound showed IC50 values indicating potent inhibition of cancer cell proliferation in vitro.
Antimicrobial PropertiesResearch Study 2Demonstrated significant activity against Gram-positive bacteria with low cytotoxicity to human cells.
Pesticide DevelopmentResearch Study 3Field trials indicated effective pest control with reduced environmental impact compared to traditional pesticides.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(1-cyclohexa-1,5-dien-1-yl-2-methylpropan-2-yl) 1,3-oxazole-4-carboxylate

InChI

InChI=1S/C14H17NO3/c1-14(2,8-11-6-4-3-5-7-11)18-13(16)12-9-17-10-15-12/h4,6-7,9-10H,3,5,8H2,1-2H3

InChI Key

AZUKEHQOJHHIDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CCCC=C1)OC(=O)C2=COC=N2

Origin of Product

United States

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